3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organosulfur compound containing a thiophene ring Thiophenes are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various thiophene derivatives with different functional groups.
Scientific Research Applications
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological research.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)prop-2-yn-1-ol: A similar compound with a thiophene ring and a prop-2-yn-1-ol group.
2-(2-Methylsulfanyl-pyrimidin-5-yloxy)-prop-2-en-1-ol: Another related compound with different functional groups.
Uniqueness
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to its specific combination of a thiophene ring, a piperidine moiety, and a prop-2-yn-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NOS |
---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
3-[5-[(4-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H19NOS/c1-12-4-6-15(7-5-12)10-14-9-13(11-17-14)3-2-8-16/h9,11-12,16H,4-8,10H2,1H3 |
InChI Key |
JGGHDUGGXNRYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CS2)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.